Desethyl Sacubitril=13C4
説明
Desethyl Sacubitril=13C4 (molecular formula: C₁₈¹³C₄H₂₅NO₅; molecular weight: 383.44 g/mol) is a stable isotope-labeled analog of the active metabolite LBQ657 derived from Sacubitril, a neprilysin inhibitor used in the combination drug Sacubitril/Valsartan (LCZ696) for heart failure treatment . The compound incorporates four carbon-13 (¹³C) atoms, enabling its use as an internal standard in quantitative analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and nuclear magnetic resonance (NMR) spectroscopy. Its primary role is to enhance the accuracy of pharmacokinetic (PK) studies by minimizing matrix effects and ion suppression during metabolite quantification .
特性
分子式 |
C₁₈¹³C₄H₂₅NO₅ |
|---|---|
分子量 |
387.41 |
同義語 |
[S-(R*,S*)]-γ-[(3-Carboxy-1-oxopropyl)amino]-α-methyl-[1,1’-Biphenyl]-4-pentanoic Acid=13C4; (2R,4S)-4-[(3-Carboxy-1-oxopropyl)amino]-4-[(p-phenylphenyl)methyl]-2-methylbutanoic Acid=13C4; (2R,4S)-5-(Biphenyl-4-yl)-4-[(3-carboxypropionyl)amino]-2-met |
製品の起源 |
United States |
類似化合物との比較
Sacubitril and LBQ657
- Sacubitril (C₂₄H₂₉NO₅): A prodrug hydrolyzed by esterases to form the active metabolite LBQ656. Sacubitril itself inhibits neprilysin, increasing natriuretic peptide levels to promote vasodilation and reduce cardiac remodeling .
- LBQ657 (C₂₂H₂₅NO₅): The active desethyl metabolite of Sacubitril. Clinical studies demonstrate that LBQ657 exposure remains unaffected by co-administered drugs like Vericiguat, highlighting its metabolic stability .
- Key Differences: Desethyl Sacubitril=13C4 serves as a non-therapeutic analytical tool, whereas Sacubitril and LBQ657 are pharmacologically active. Isotopic labeling in Desethyl Sacubitril=13C4 allows precise tracking in mass spectrometry, unlike unlabeled Sacubitril or LBQ657 .
Isotopic Variants: Sacubitril D4
Sacubitril D4 (C₂₄H₂₅D₄NO₅; molecular weight: 415.5 g/mol) is a deuterated analog used similarly for quantitative analysis. While both ¹³C and deuterium labels improve assay precision, ¹³C-labeled compounds like Desethyl Sacubitril=13C4 are often preferred in LC-MS/MS due to reduced risk of isotopic exchange and closer retention time matching .
Neprilysin Inhibitors: Sacubitril/Valsartan vs. Enalapril
- Sacubitril/Valsartan (LCZ696) : Reduces cardiovascular death and hospitalization by 20% compared to Enalapril in heart failure patients. Its dual action (neprilysin inhibition + angiotensin receptor blockade) offers superior efficacy .
- Enalapril: An ACE inhibitor with a narrower mechanism, associated with higher risks of renal impairment and hyperkalemia. LCZ696’s safety profile includes lower cough incidence but a higher rate of non-serious angioedema .
Herbal Neprilysin Inhibitors
Herbal compounds (e.g., flavonoids, alkaloids) have been screened for neprilysin inhibition using molecular docking. Some exhibit binding scores comparable to Sacubitril but lack clinical validation. Their structural diversity contrasts with Sacubitril’s biphenyl-pyrimidinone core, underscoring the challenge of optimizing bioavailability and selectivity .
Analytical and Pharmacokinetic Data
Table 1: Structural and Functional Comparison
Pharmacokinetic Insights
- Desethyl Sacubitril=13C4: Used to quantify LBQ657 in plasma, ensuring reliable PK data. Its ¹³C labeling avoids interference with endogenous compounds .
- Enalapril : Shorter half-life (11 hours) vs. LCZ696’s sustained effect (27-month trial superiority) .
Research and Regulatory Considerations
- Quality Control : Desethyl Sacubitril=13C4 is synthesized under cGMP conditions, with certificates of analysis (CoA) including ¹³C-NMR and HPLC purity data .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of [13C4]-Desethyl Sacubitril for use as an internal standard in pharmacokinetic studies?
- Methodological Answer : The synthesis of [13C4]-Desethyl Sacubitril can be optimized using continuous flow technology, as demonstrated in multistep catalytic cascade reactions. Key steps include Suzuki-Miyaura cross-coupling with phenylboronic acid using heterogeneous palladium catalysts (e.g., Ce0.99-xSnxPd0.01O2-δ) to achieve high yield and isotopic purity . Post-synthesis, purification via preparative HPLC and characterization using NMR and high-resolution mass spectrometry (HRMS) ensures structural integrity and isotopic labeling accuracy .
Q. What analytical techniques are recommended for quantifying [13C4]-Desethyl Sacubitril in biological matrices?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with stable isotope dilution is the gold standard. Validate the method by assessing linearity (1–500 ng/mL), limit of detection (LOD < 0.5 ng/mL), and matrix effects (e.g., ion suppression/enhancement ≤15%) . Use deuterated or 13C-labeled internal standards to correct for variability in extraction efficiency and ionization .
Q. What safety protocols are essential when handling [13C4]-Desethyl Sacubitril in laboratory settings?
- Methodological Answer : Implement engineering controls (e.g., fume hoods) and personal protective equipment (PPE), including nitrile gloves, chemical-resistant lab coats, and full-face respirators with ABEK filters. Avoid dust generation; store the compound in airtight containers at 4°C to prevent degradation. In case of exposure, follow SDS guidelines: rinse skin with soap/water, flush eyes for 15 minutes, and seek medical evaluation .
Advanced Research Questions
Q. How can researchers resolve discrepancies in stability data for [13C4]-Desethyl Sacubitril under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) and monitor degradation products via HPLC-UV or LC-MS. Use statistical tools (e.g., ANOVA) to identify critical factors (e.g., temperature, humidity). For long-term storage, lyophilization in amber vials under nitrogen atmosphere reduces hydrolytic degradation . Reference ICH Q1A(R2) guidelines for stability testing protocols .
Q. What strategies ensure isotopic purity during the synthesis and characterization of [13C4]-Desethyl Sacubitril?
- Methodological Answer : Employ isotopic ratio mass spectrometry (IRMS) to verify 13C enrichment (≥99% purity). During synthesis, minimize unlabeled intermediates by using 13C4-labeled starting materials and rigorous column chromatography. Cross-validate results with 13C-NMR to confirm isotopic incorporation at specific carbon positions .
Q. How should in vitro studies be designed to trace Sacubitril’s metabolic pathways using [13C4]-Desethyl Sacubitril?
- Methodological Answer : Incubate Sacubitril with human liver microsomes (HLMs) and add [13C4]-Desethyl Sacubitril as an internal standard. Use time-course sampling (0–120 min) and quantify metabolites via LC-MS/MS. Apply kinetic modeling (e.g., Michaelis-Menten) to estimate metabolic clearance (CLint) and identify enzyme contributions (CYP3A4 vs. esterases) .
Q. What experimental approaches address batch-to-batch variability in [13C4]-Desethyl Sacubitril used in multicenter clinical trials?
- Methodological Answer : Implement a harmonized synthesis protocol across collaborators, with centralized QC testing (e.g., isotopic purity, residual solvents). Use interlaboratory cross-validation via blinded sample analysis and establish acceptance criteria (e.g., ±5% variability in LC-MS/MS peak area ratios) .
Methodological Considerations for Data Analysis
- Handling Contradictory Results : Use meta-analysis frameworks (e.g., random-effects models) to reconcile variability in pharmacokinetic parameters (e.g., half-life, Cmax) across studies. Assess potential confounders, such as differences in LC-MS ionization modes or sample preparation workflows .
- Reproducibility : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) by publishing raw spectral data and synthetic protocols in repositories like Zenodo or ChemRxiv .
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
